Product packaging for Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate(Cat. No.:CAS No. 91353-01-4)

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate

Cat. No.: B2743166
CAS No.: 91353-01-4
M. Wt: 212.245
InChI Key: SWKXEGKWOQENLT-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate (CAS 91353-01-4) is a high-purity β-keto ester compound offered for chemical and pharmaceutical research applications. This compound features a molecular formula of C 11 H 16 O 4 and a molecular weight of 212.24 g/mol . As a β-keto ester, this compound serves as a versatile and foundational building block in modern organic synthesis . Its structure contains both nucleophilic and electrophilic centers, allowing it to participate in a wide array of chemical transformations, including alkylation, condensation, and cyclization reactions . This reactivity makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of natural products and biologically active molecules . Research into derivatives of structurally related ethyl 3-oxobutanoate compounds has demonstrated promising biological activities, including remarkable preliminary antibacterial and anthelmintic (anti-parasitic) potentials . Some derivatives have shown excellent activity against both gram-positive and gram-negative bacteria, as well as against test parasitic species, outperforming standard anthelmintic drugs in research settings . These findings highlight the value of this chemical scaffold in the development of new chemotherapeutic agents to address multidrug resistance . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B2743166 Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate CAS No. 91353-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)10(7(2)12)8-5-4-6-9(8)13/h8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXEGKWOQENLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Oxo 2 2 Oxocyclopentyl Butanoate

Classical Condensation Approaches

Traditional synthetic routes rely on well-established condensation reactions that have been the bedrock of organic synthesis for over a century. These methods are valued for their reliability and the use of readily available starting materials.

Claisen-Type Condensations in the Formation of β-Ketoester Systems

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-ketoesters. libretexts.orgmasterorganicchemistry.com The ethyl 3-oxobutanoate portion of the target molecule is classically synthesized via the self-condensation of ethyl acetate (B1210297). quora.comontosight.ai This reaction requires a strong base, typically sodium ethoxide, which is the same alkoxide present in the ester to prevent transesterification side reactions. libretexts.org

The mechanism involves three key steps:

Enolate Formation: The alkoxide base deprotonates the α-carbon of an ethyl acetate molecule, forming a nucleophilic enolate ion. libretexts.org

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second ethyl acetate molecule, creating a tetrahedral alkoxide intermediate. libretexts.org

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group, which yields the final β-ketoester, ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate). libretexts.org

The reaction is driven to completion because the resulting β-ketoester has acidic α-hydrogens (pKa ≈ 11) that are readily deprotonated by the ethoxide base, shifting the equilibrium forward. masterorganicchemistry.com An acidic workup is required in the final step to reprotonate the enolate and isolate the product.

Reaction Step Description Key Intermediates
1. Deprotonation An α-hydrogen is removed from ethyl acetate by sodium ethoxide.Ester enolate
2. Nucleophilic Acyl Substitution The enolate attacks a second molecule of ethyl acetate.Tetrahedral alkoxide intermediate
3. Regeneration & Deprotonation Ethoxide is eliminated, and the product is deprotonated.β-ketoester enolate
4. Protonation Acid is added to neutralize the enolate.Ethyl 3-oxobutanoate

Knoevenagel Condensation Strategies for Precursors

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base catalyst, such as an amine. wikipedia.org

In the context of synthesizing Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate, the Knoevenagel condensation can be employed to prepare the α,β-unsaturated cyclopentenone precursor (2-cyclopenten-1-one). A hypothetical, though plausible, route would involve an intramolecular Knoevenagel-type reaction of a dicarbonyl compound. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the conjugated enone, which serves as the crucial electrophile (Michael acceptor) in the final bond-forming step with the β-ketoester. wikipedia.org

Dieckmann Cyclization Pathways Leading to the Cyclopentanone (B42830) Moiety

The cyclopentanone ring, a core feature of the target molecule, is efficiently synthesized using the Dieckmann cyclization. This reaction is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester. ucla.edu Specifically, 1,6-diesters like diethyl adipate (B1204190) are used to form five-membered rings. vedantu.com

The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates an α-carbon to form an enolate. vedantu.com This enolate then attacks the carbonyl carbon of the other ester group within the same molecule. ucla.edu Subsequent elimination of an ethoxide ion results in the formation of a five-membered cyclic β-ketoester, namely ethyl 2-oxocyclopentanecarboxylate. fiveable.megoogle.com This intermediate can then be hydrolyzed and decarboxylated to yield cyclopentanone, or used to generate the 2-cyclopenten-1-one (B42074) Michael acceptor.

Starting Material Base Solvent Product Yield
Diethyl AdipateSodium EthoxideEthanolEthyl 2-oxocyclopentanecarboxylateGood to Excellent
Diethyl AdipateSodium MethoxideTolueneEthyl 2-oxocyclopentanecarboxylate61% google.com
Diethyl AdipatePotassium tert-butoxideTolueneEthyl 2-oxocyclopentanecarboxylate82% google.com

Modern Catalytic Synthetic Routes

Contemporary approaches to the synthesis of this compound focus on catalytic methods that offer greater efficiency, selectivity, and the potential for stereocontrol. The key step in these modern routes is the conjugate addition (Michael reaction) of an ethyl acetoacetate enolate to 2-cyclopenten-1-one. libretexts.orglibretexts.org

Organocatalytic Methods for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic or expensive metals. The Michael addition of β-dicarbonyl compounds to cyclic enones can be rendered highly enantioselective using small chiral organic molecules as catalysts. rsc.org

Chiral secondary amines (such as those derived from proline) or bifunctional catalysts like squaramides and thioureas are commonly employed. beilstein-journals.org These catalysts operate by different activation modes:

Iminium Catalysis: The chiral amine reacts with the cyclopentenone to form a transient chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to attack by the weakly nucleophilic enol of the β-ketoester. The steric environment of the catalyst directs the approach of the nucleophile, controlling the stereochemistry of the newly formed C-C bond.

Hydrogen Bonding Catalysis: Bifunctional catalysts, such as squaramides, possess both a Lewis basic site (e.g., a tertiary amine) and hydrogen-bond donor sites. beilstein-journals.org The basic site deprotonates the β-ketoester, while the H-bond donors activate the enone and orient the reactants, leading to a highly organized, stereoselective transition state. beilstein-journals.org

Research on the addition of malonates (a close relative of β-ketoesters) to 2-cyclopentenone has shown that chiral diamine catalysts in protic solvents like methanol (B129727) can achieve high yields and excellent enantiomeric excess (ee). nii.ac.jp

Catalyst Type Activation Mode Typical Substrates Key Advantage
Chiral Secondary AminesIminium Ion Formationα,β-Unsaturated Aldehydes & KetonesHigh Enantioselectivity
Bifunctional SquaramidesHydrogen Bonding1,3-Diketones, NitroolefinsDouble Activation of Both Reactants

Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation

While classical methods use stoichiometric amounts of base, modern metal-catalyzed approaches can facilitate the crucial Michael addition with greater control and under milder conditions. The use of catalytic amounts of a metal complex can generate the required nucleophile or activate the electrophile.

Lewis acids, for example, can coordinate to the carbonyl oxygen of the 2-cyclopenten-1-one, increasing its electrophilicity and accelerating the rate of conjugate addition. Transition metal complexes can also be employed to mediate the reaction. For instance, complexes of copper, nickel, or rhodium are known to catalyze conjugate additions, often with the ability to control stereoselectivity through the use of chiral ligands. These methods provide a powerful alternative for constructing the carbon-carbon bond at the core of this compound with high efficiency and precision.

Photoredox or Electroreductive Approaches in Enolate Generation

Traditional methods for generating enolates for carbon-carbon bond formation typically rely on strong bases. However, recent advancements in photoredox and electroreductive catalysis offer milder and more versatile alternatives. These methods can generate radical or anionic intermediates under neutral or weakly basic conditions, which can then participate in reactions to form the desired product.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds. In the context of synthesizing this compound, a plausible strategy involves the photocatalytic generation of an enolate equivalent from ethyl acetoacetate. This can be achieved through a single-electron transfer (SET) process. For instance, a suitable photocatalyst, upon excitation by visible light, could reduce a precursor like ethyl 4-chloro-3-oxobutanoate. The resulting radical anion could then eliminate a chloride ion to form an enolate radical, which could then be trapped by a cyclopentyl-based acceptor.

Alternatively, a photoredox-mediated approach could involve the generation of a cyclopentyl radical that could then be coupled with the enolate of ethyl acetoacetate. While direct examples for the synthesis of the target molecule are not prevalent in the literature, the general principles of photoredox-catalyzed C-C bond formation are well-established and offer a promising avenue for exploration.

A hypothetical photoredox-catalyzed synthesis is outlined below:

StepDescriptionReactantsCatalystConditions
1Generation of an α-carbonyl radicalEthyl acetoacetate derivativeRu(bpy)₃²⁺ or similar photocatalystVisible light irradiation
2Radical additionCyclopentenone--
3Reduction and protonation-Sacrificial electron donor-

Electroreductive Approaches:

Electrochemistry provides another powerful method for the generation of reactive intermediates under mild conditions. An electroreductive approach to the synthesis of this compound could involve the cathodic reduction of a suitable precursor to generate a nucleophilic species. For example, the direct reduction of ethyl acetoacetate at a cathode could form the corresponding enolate. This enolate could then react with an electrophilic cyclopentyl species, such as 2-chlorocyclopentanone, in the same pot.

The key advantage of electroreductive methods is the ability to precisely control the reaction potential, which can lead to high selectivity and avoid the use of stoichiometric chemical reductants.

One-Pot and Cascade Reactions for Enhanced Efficiency

Multicomponent reactions (MCRs), in which three or more starting materials react in a single vessel to form a product that contains substantial portions of all the reactants, are a cornerstone of efficient synthesis. A hypothetical multicomponent approach for the synthesis of this compound could involve the reaction of cyclopentanone, ethyl acetoacetate, and an activating agent in a single step.

For example, a variation of the Mannich reaction or a similar condensation could be envisioned.

Reactant 1Reactant 2Reactant 3Catalyst/PromoterProduct
CyclopentanoneEthyl acetoacetateFormaldehyde (or equivalent)Proline or other organocatalystThis compound (via intermediate)

This approach would offer significant advantages in terms of step economy and operational simplicity. The development of such a protocol would, however, require careful optimization of reaction conditions to ensure high yields and selectivity.

Tandem or cascade reactions offer another elegant strategy for the construction of complex molecules. In the context of this compound, a tandem reaction could be designed starting from simpler precursors.

One plausible approach involves a Michael addition of ethyl acetoacetate to 2-cyclopentenone, a classic reaction for the formation of 1,5-dicarbonyl compounds. The resulting enolate intermediate could then be trapped in situ with an acylating agent to introduce the remaining portion of the butanoate chain. This would constitute a tandem Michael addition-acylation sequence.

A representative tandem reaction is detailed in the table below:

StepReaction TypeReactantsConditionsIntermediate/Product
1Michael Addition2-Cyclopentenone, Ethyl acetoacetateBasic catalyst (e.g., NaOEt)Enolate of Ethyl 3-(2-oxocyclopentyl)propanoate
2AcylationAcetyl chloride or acetic anhydrideIn situThis compound

This tandem approach would allow for the rapid construction of the target molecule's carbon skeleton in a single, streamlined operation.

Reactivity and Mechanistic Investigations of Ethyl 3 Oxo 2 2 Oxocyclopentyl Butanoate

Nucleophilic and Electrophilic Reactivity Profiles

The dual functionality of Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate gives it both nucleophilic and electrophilic character. Its nucleophilicity stems from the formation of an enolate, while its electrophilicity is centered on the two carbonyl carbons.

The hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) is significantly more acidic than α-hydrogens in simple ketones or esters. libretexts.orglibretexts.org This enhanced acidity is due to the powerful resonance stabilization of the resulting conjugate base, the enolate. libretexts.orguobabylon.edu.iq The negative charge on the enolate is delocalized over the α-carbon and both carbonyl oxygen atoms, making the enolate a stable and soft nucleophile. libretexts.orgnih.gov The pKa of α-hydrogens in β-dicarbonyl compounds is typically in the range of 9-13, compared to ~19-21 for ketones and ~23-25 for esters. libretexts.orgpearson.compharmaxchange.info This means that relatively mild bases, such as alkoxides, are sufficient to completely deprotonate the molecule and generate the enolate. uobabylon.edu.iqsciencemadness.org

Table 2: Approximate pKa Values of α-Hydrogens in Various Carbonyl Compounds

Compound TypeExampleApproximate pKa
AlkaneEthane~50
EsterEthyl acetate (B1210297)~25
KetoneAcetone~20
AldehydeAcetaldehyde~17
β-Keto EsterEthyl acetoacetate (B1235776)~11
β-DiketoneAcetylacetone~9

Data provides a general comparison of α-hydrogen acidity. libretexts.orglibretexts.orgpharmaxchange.info

Both carbonyl carbons in this compound are electrophilic and susceptible to nucleophilic attack. However, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. quora.comlibretexts.org This difference in reactivity arises from electronic effects. The lone pair of electrons on the ester's alkoxy (-OEt) group can be donated into the carbonyl group through resonance. pearson.comstackexchange.com This resonance donation reduces the partial positive charge on the ester carbonyl carbon, making it less electrophilic compared to the ketone carbonyl, which is only attached to alkyl groups. quora.comstudentdoctor.netucalgary.ca Therefore, nucleophilic attack is more likely to occur at the cyclopentanone's carbonyl carbon.

Specific Reaction Mechanisms

The enhanced acidity of the α-hydrogen and the resulting nucleophilic enolate are central to the most important reactions of β-keto esters like this compound. fiveable.meaklectures.com

One of the most characteristic reactions is alkylation . This reaction proceeds via an SN2 mechanism. First, a base (e.g., sodium ethoxide) deprotonates the α-carbon to form the nucleophilic enolate. pressbooks.pubyoutube.com This enolate then attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. aklectures.compressbooks.pub Given that the monoalkylated product still possesses an acidic α-hydrogen, a second alkylation can be performed using a different alkyl halide if desired. uobabylon.edu.iqpressbooks.pub

Another key reaction is acylation , where the enolate reacts with an acylating agent, such as an acid chloride or anhydride. The mechanism is analogous to alkylation, involving the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent. researchgate.netyoutube.com This results in the introduction of an acyl group at the α-carbon.

These reactions are synthetically valuable as they allow for the construction of more complex molecular architectures. fiveable.me The initial β-keto ester can subsequently undergo hydrolysis and decarboxylation under acidic or basic conditions to yield a substituted ketone, providing a versatile route to various ketone derivatives. aklectures.compressbooks.pub

Michael Addition Reactions Involving the β-Ketoester Unit

The Michael reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. openstax.orgwikipedia.org In the context of this compound, the β-ketoester moiety provides a doubly activated methylene (B1212753) proton, facilitating the formation of a stabilized enolate ion under basic conditions. This enolate serves as an excellent Michael donor. openstax.orglibretexts.org

The reaction is initiated by the deprotonation of the α-carbon of the β-ketoester unit by a base, creating a resonance-stabilized enolate. wikipedia.orglibretexts.org This nucleophilic enolate then attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. openstax.orglibretexts.org The resulting product is a 1,5-dicarbonyl compound, which is a versatile intermediate for further transformations. libretexts.org The general mechanism involves three key steps: enolate formation, conjugate addition to the acceptor, and protonation of the resulting enolate. libretexts.orgmasterorganicchemistry.com

The reactivity of this compound as a Michael donor is influenced by the steric and electronic properties of both the β-ketoester itself and the Michael acceptor. The presence of the 2-oxocyclopentyl substituent may introduce steric hindrance that can affect the rate and stereochemical outcome of the addition. The reaction is thermodynamically favorable as the C-C single bond formed is stronger than the C=C double bond that is broken. libretexts.orglibretexts.org

A variety of bases can be used to catalyze the reaction, with the choice often depending on the specific substrates. Common bases include alkoxides, such as sodium ethoxide, and hydroxides. libretexts.orglibretexts.org The reaction can be performed under various conditions, highlighting its versatility.

Table 1: Examples of Michael Acceptors and Potential Products with this compound

Michael Acceptor Acceptor Structure Potential Product Structure Product Name
Methyl vinyl ketone Methyl vinyl ketone structure Product of Michael addition with MVK Ethyl 2-(1-(3-oxobutyl)-2-oxocyclopentyl)-3-oxobutanoate
Acrylonitrile Acrylonitrile structure Product of Michael addition with Acrylonitrile Ethyl 2-(1-(2-cyanoethyl)-2-oxocyclopentyl)-3-oxobutanoate
Diethyl maleate (B1232345) Diethyl maleate structure Product of Michael addition with Diethyl maleate Diethyl 2-((1-acetyl-2-ethoxy-2-oxoethyl)(2-oxocyclopentyl))succinate

Aldol (B89426) and Related Condensation Pathways

This compound, as a 1,5-dicarbonyl compound, is an ideal substrate for intramolecular aldol and related condensation reactions. fiveable.me These reactions are powerful methods for the construction of cyclic systems, with a strong preference for the formation of thermodynamically stable five- and six-membered rings. chemistrysteps.comlibretexts.org

Under basic conditions, an enolate can be formed by deprotonation at one of the α-carbons. The molecule has several acidic protons: at the α-carbon of the β-ketoester, the α-carbon of the cyclopentanone (B42830) ring, and the methyl group of the butanoate chain. Deprotonation at the α-carbon of the cyclopentanone can lead to an intramolecular nucleophilic attack on the ketone carbonyl of the butanoate chain, resulting in the formation of a new ring system.

The mechanism of the intramolecular aldol reaction is analogous to its intermolecular counterpart, involving enolate formation, nucleophilic attack, and subsequent protonation to give a β-hydroxy carbonyl compound. pressbooks.pub This intermediate can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. fiveable.mechemistrysteps.com The selectivity for a particular cyclized product is governed by the relative stability of the possible ring systems that can be formed. libretexts.orgpressbooks.pub Given the 1,5-dicarbonyl nature of this compound, the formation of a six-membered ring is highly favored over more strained smaller rings. libretexts.orglibretexts.org

Related condensation pathways, such as the Dieckmann condensation, which is an intramolecular Claisen condensation of diesters, are also relevant. mychemblog.comwikipedia.org While the target molecule is not a diester, the principles of intramolecular condensation leading to cyclic β-ketoesters are applicable in understanding the cyclization potential of this molecule under various conditions. mychemblog.comfiveable.me

Table 2: Potential Intramolecular Aldol Condensation Products

Enolate Formation Site Attacked Carbonyl Ring Size of Product Product Type
Cyclopentanone α-carbon Butanoate ketone 6-membered Bicyclic β-hydroxy ketone
Butanoate methyl group Cyclopentanone ketone 6-membered Bicyclic β-hydroxy ketone

Alkylation and Acylation Reactions at the Active Methylene Center

The active methylene group of the β-ketoester unit in this compound is the primary site for alkylation and acylation reactions. The acidity of the protons at this position allows for facile deprotonation by a suitable base to form a nucleophilic enolate.

Alkylation of this enolate with alkyl halides is a common method for introducing alkyl substituents. A key consideration in the alkylation of β-ketoesters is the potential for both C-alkylation and O-alkylation. capes.gov.br Kinetic studies on cyclic β-ketoesters have shown that factors such as the nature of the alkylating agent, the solvent, and the counter-ion can influence the ratio of C- to O-alkylated products. capes.gov.br Generally, C-alkylation is favored under conditions that promote thermodynamic control. The temperature can also play a role, with higher temperatures sometimes favoring O-alkylation due to a higher activation enthalpy. capes.gov.br

Acylation of the active methylene center can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. ucalgary.casigmaaldrich.com This reaction leads to the formation of a β,δ-diketo ester. The mechanism involves nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acylating agent. ucalgary.ca Similar to alkylation, the reaction conditions need to be controlled to avoid side reactions. Intramolecular acylation is also a possibility if a suitable leaving group is present elsewhere in the molecule, potentially leading to the formation of cyclic structures. ucalgary.ca

Table 3: Comparison of C-Alkylation and O-Alkylation

Feature C-Alkylation O-Alkylation
Nucleophilic Site α-Carbon Enolate Oxygen
Product Type Substituted β-ketoester Alkoxy enone ether
Controlling Factors Thermodynamic control Kinetic control
Typical Conditions Protic solvents, metal halides Aprotic polar solvents, "naked" anions

Decarboxylation Mechanisms Under Acidic and Basic Conditions

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding β-keto acid. This β-keto acid is often unstable and readily undergoes decarboxylation, the loss of carbon dioxide, upon heating. libretexts.org

Under acidic conditions, the decarboxylation of a β-keto acid is thought to proceed through a cyclic, six-membered transition state. libretexts.org The carbonyl oxygen of the carboxylic acid protonates, and then the enol form of the ketone attacks the protonated carbonyl group, leading to the elimination of CO₂ and the formation of an enol, which then tautomerizes to the more stable ketone.

Under basic conditions, the mechanism is different. The carboxylic acid is deprotonated to form a carboxylate. The resulting anion can then undergo cleavage to form an enolate and carbon dioxide. Protonation of the enolate by a proton source, such as water, yields the final ketone product.

The rate of decarboxylation can be influenced by the structure of the β-keto acid and the reaction conditions, including temperature and the presence of catalysts. acs.org The decarboxylation of the β-keto acid derived from this compound would result in the formation of 2-acetylcyclopentanone.

Radical-Mediated Transformations and Their Mechanistic Underpinnings

The β-ketoester functionality in this compound can be a precursor for the generation of α-carbonyl radicals. nih.gov These radical intermediates can participate in a variety of transformations, offering an alternative to traditional two-electron pathways. researchgate.net

One method for generating these radicals is through photoredox catalysis. Under visible light irradiation, a photocatalyst can facilitate the formation of a transient α-carbonyl radical. nih.gov These electrophilic radicals can then be coupled with various partners, such as alkenes, in α-alkylation reactions. researchgate.net

The cyclopentanone ring also presents opportunities for radical-mediated reactions. The initial attack of a radical, such as a hydroxyl radical, can lead to the formation of a carbon-centered radical intermediate. acs.orgacs.org This can be followed by intramolecular radical cyclization, where the radical attacks a multiple bond within the same molecule, leading to the formation of cyclic products. wikipedia.org The regioselectivity of such cyclizations is often high, with a preference for the formation of five- and six-membered rings. wikipedia.orglibretexts.org

Mechanistically, these transformations involve a sequence of steps including radical generation, propagation, and termination. The specific pathway and the resulting products are highly dependent on the reaction conditions and the reagents employed. wikipedia.org

Hydrolysis and Transesterification Kinetics

The ethyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. Both reactions are typically catalyzed by either an acid or a base.

Hydrolysis involves the reaction with water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base. Acid-catalyzed hydrolysis is an equilibrium process and involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Transesterification is the conversion of one ester to another by reaction with an alcohol. nih.govmasterorganicchemistry.com The kinetics of transesterification are generally slow and therefore require a catalyst. nih.gov A wide range of catalysts can be employed, including protic acids, Lewis acids, organic bases, and enzymes. nih.gov The mechanism of transesterification is analogous to that of hydrolysis. In a base-catalyzed transesterification, an alkoxide attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alkoxide. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar pathway to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

The rates of both hydrolysis and transesterification are influenced by factors such as the concentration of the catalyst, temperature, and the steric hindrance around the ester group. The presence of the bulky 2-oxocyclopentyl substituent may affect the kinetics of these reactions.

Applications of Ethyl 3 Oxo 2 2 Oxocyclopentyl Butanoate in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The densely functionalized cyclopentane (B165970) core of ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate makes it an ideal starting point for the synthesis of various natural products, particularly those containing five-membered rings.

Cyclopentanoid Natural Products Derivable from the Core Structure

The cyclopentanone (B42830) moiety is a common feature in a large family of natural products known as cyclopentanoids. This compound, through its precursor ethyl 2-oxocyclopentanecarboxylate, is instrumental in building the carbon skeleton of these molecules. The reactivity of the α-position of the β-keto ester allows for the introduction of various side chains via alkylation and Michael addition reactions, which are crucial steps in the synthesis of complex cyclopentanes. For instance, the synthesis of various cyclopentanoid natural products often involves the conjugate addition of nucleophiles to α,β-unsaturated systems derived from such precursors.

Table 1: Examples of Cyclopentanoid Natural Product Skeletons Accessible from Cyclopentanone Precursors

Natural Product ClassCore Structural FeatureSynthetic Strategy Involving Cyclopentanone Precursors
ProstaglandinsSubstituted cyclopentane ringIntroduction of two side chains via conjugate addition and enolate alkylation.
IridoidsFused cyclopentane-pyran ring systemIntramolecular cyclization reactions initiated from a functionalized cyclopentane.
HirsuteneLinearly fused tricyclopentanoid systemStepwise annulation reactions starting from a cyclopentanone derivative.

Application in the Construction of Polycyclic Systems

One of the most powerful applications of this compound and its parent compound is in the construction of fused ring systems through annulation reactions. The Robinson annulation, a classic method for forming six-membered rings, is particularly well-suited for this purpose. libretexts.orgfiveable.mersc.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. rsc.orgnih.gov

In a typical Robinson annulation involving a precursor like ethyl 2-oxocyclopentanecarboxylate, the enolate of the β-keto ester acts as the Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). libretexts.orgfiveable.me The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a new six-membered ring fused to the original cyclopentane ring. This methodology has been pivotal in the total synthesis of steroids and other polycyclic natural products. libretexts.org For example, the synthesis of the steroid hormone estrone (B1671321) utilizes a Robinson annulation with a substituted cyclopentanedione derivative. rsc.org

Precursor for Pharmaceutically Relevant Scaffolds

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds, making it a valuable precursor in medicinal chemistry.

Synthesis of Ketone and Ester Derivatives for Bioactive Compounds

The dual ketone and ester functionalities of this compound allow for a wide range of chemical transformations to generate diverse libraries of compounds for biological screening. The ketone groups can be selectively reduced, alkylated, or converted to other functional groups, while the ester can be hydrolyzed, transesterified, or converted to an amide. These modifications can lead to the synthesis of compounds with potential therapeutic applications. For example, derivatives of cyclopentanone have been utilized in the synthesis of compounds with antitumor properties.

Pathways to Enantiopure Intermediates in Drug Synthesis

For many pharmaceuticals, stereochemistry is crucial for biological activity. Therefore, the development of methods to obtain enantiomerically pure intermediates is of paramount importance. While specific methods for the chiral resolution of this compound are not extensively documented in readily available literature, general strategies for obtaining enantiopure β-keto esters and cyclic ketones can be applied. These methods include enzymatic resolutions, asymmetric hydrogenation, and the use of chiral auxiliaries. The resulting enantiopure cyclopentanone derivatives are valuable building blocks for the asymmetric synthesis of complex drug molecules.

Building Block for Heterocyclic Compounds

Beyond carbocyclic systems, the reactivity of β-dicarbonyl compounds like this compound extends to the synthesis of a variety of heterocyclic structures. The reaction of its precursor, ethyl 2-oxocyclopentanecarboxylate, with arylamines, for instance, leads to the formation of fused heterocyclic systems. Specifically, this reaction can yield 2,3-dihydro-α-quinindones, which are tetracyclic compounds containing a quinoline (B57606) ring fused to the cyclopentane moiety. nih.gov This transformation demonstrates the utility of cyclopentanone-β-keto ester derivatives in constructing complex, nitrogen-containing heterocyclic scaffolds that are of interest in medicinal chemistry.

Annulation Reactions Leading to Fused Ring Systems

Annulation, derived from the Latin word annulus for ring, refers to a chemical transformation that forms a new ring on a pre-existing molecule. This compound is an ideal substrate for such reactions, particularly for the construction of fused carbocyclic systems. The Robinson annulation is a classic and powerful method for the formation of a six-membered ring onto an existing ketone.

The process begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. In the case of this compound, the most acidic proton is located on the carbon between the two carbonyl groups, allowing for the facile formation of an enolate under basic conditions. This enolate can then act as the nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone.

Following the initial conjugate addition, the resulting intermediate possesses a 1,5-dicarbonyl relationship. Treatment with a base can then induce an intramolecular aldol condensation, where one of the ketone enolates attacks the other carbonyl group, leading to the formation of a new six-membered ring fused to the original cyclopentane ring. Subsequent dehydration of the aldol addition product yields a thermodynamically stable α,β-unsaturated ketone. This sequence provides a direct route to bicyclo[4.3.0]nonane derivatives, which are core structures in many natural products.

Table 1: Hypothetical Robinson Annulation of this compound

Reactant 1Reactant 2BaseProduct
This compoundMethyl vinyl ketoneSodium ethoxideEthyl 1-methyl-2,6-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-indene-3a(1H)-carboxylate

Cyclization Reactions with Nitrogen and Oxygen Nucleophiles

The dicarbonyl nature of this compound also makes it a suitable precursor for the synthesis of various heterocyclic systems through cyclization reactions with nitrogen and oxygen nucleophiles. These reactions often proceed through a condensation mechanism, where the nucleophile attacks one of the carbonyl groups, followed by cyclization and dehydration to form a stable aromatic or non-aromatic ring.

Reaction with Nitrogen Nucleophiles:

The reaction of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. When this compound is treated with hydrazine, a condensation reaction can occur at either of the two ketone carbonyls, followed by cyclization and dehydration to yield a pyrazole (B372694) ring fused to the cyclopentane ring. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Similarly, reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles. The initial condensation of hydroxylamine with one of the ketone groups forms an oxime, which then undergoes cyclization by the attack of the oxime oxygen onto the remaining carbonyl group, followed by dehydration.

Reaction with Oxygen Nucleophiles:

While less common for this specific substrate, intramolecular cyclizations involving the ester group and one of the ketones can be envisioned under certain conditions to form furanone derivatives. More synthetically useful are intermolecular reactions that would form larger heterocyclic systems. For instance, the Paal-Knorr furan (B31954) synthesis, which typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, could be adapted. Although this compound is a 1,3-dicarbonyl compound in its core structure, derivatization could lead to a suitable 1,4-dicarbonyl precursor for such cyclizations.

Table 2: Hypothetical Cyclization Reactions of this compound

NucleophileReaction TypeProduct
HydrazinePyrazole synthesisEthyl 3-methyl-3a,4,5,6-tetrahydro-3H-indeno[1,2-c]pyrazole-2(1H)-carboxylate
HydroxylamineIsoxazole synthesisEthyl 3-methyl-3a,4,5,6-tetrahydroindeno[1,2-d]isoxazole-2-carboxylate

Advanced Synthetic Transformations and Derivatization Strategies

Stereoselective Synthesis of Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate Derivatives

The creation of stereochemically defined derivatives of this compound is of significant interest in organic synthesis. The presence of multiple stereocenters in the molecule necessitates precise control over the stereochemical outcome of reactions. Methodologies to achieve this include the use of chiral auxiliaries, organocatalysis, and enzymatic transformations.

Chiral Auxiliaries and Their Influence on Diastereoselectivity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comwikipedia.orgthieme-connect.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgscielo.org.mx The mechanism involves the formation of a diastereomeric intermediate, which creates a chiral environment and influences the reaction pathway to favor one stereoisomer. numberanalytics.com

In the context of synthesizing derivatives of this compound, a chiral auxiliary can be attached to the β-keto ester moiety. For instance, Evans' oxazolidinone auxiliaries have been widely used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org By converting the ethyl ester to a chiral oxazolidinone imide, the subsequent alkylation at the α-position of the butanoate chain can proceed with high diastereoselectivity. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

The effectiveness of a chiral auxiliary is influenced by several factors, including steric and electronic effects, as well as its conformational flexibility. numberanalytics.com A variety of chiral auxiliaries have been developed, such as 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol, each offering different levels of stereocontrol depending on the specific reaction. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reactions Key Features
Evans' Oxazolidinones Aldol, Alkylation, Acylation High diastereoselectivity, predictable stereochemistry.
Camphorsultam Diels-Alder, Alkylation Effective for a range of transformations, crystalline derivatives aid purification.
(S)- and (R)-proline Aldol, Mannich reactions Acts as an organocatalyst, readily available and inexpensive.

Organocatalytic Asymmetric Induction

Organocatalysis utilizes small organic molecules to catalyze chemical transformations enantioselectively. nih.govmdpi.com This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions. For 1,3-dicarbonyl compounds like this compound, organocatalysts can facilitate asymmetric additions and functionalizations. nih.govmdpi.comacs.org

Chiral primary or secondary amines, such as proline and its derivatives, are common organocatalysts that can activate carbonyl compounds through the formation of enamines or iminium ions. youtube.com In a potential asymmetric synthesis of a derivative, an organocatalyst could be used in the Michael addition of a nucleophile to an α,β-unsaturated precursor of the 2-(2-oxocyclopentyl)butanoate skeleton.

For example, a chiral secondary amine catalyst can react with an enal to form a chiral enamine. This enamine can then react with a 1,3-dicarbonyl compound, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov The catalyst controls the facial selectivity of the reaction, directing the incoming nucleophile to one face of the molecule. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. mdpi.com

Enzymatic Transformations for Enantiomeric Enrichment

Enzymes are highly selective biocatalysts that can be used for the kinetic resolution of racemic mixtures. wikipedia.orgrsc.org In a kinetic resolution, one enantiomer of a racemate reacts faster than the other in the presence of an enzyme, leading to the separation of the unreacted, enantiomerically enriched substrate and the chiral product. wikipedia.orgrsc.org

For a β-keto ester like this compound, lipases are particularly effective for enantioselective hydrolysis or transesterification. rsc.orgnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for the resolution of alcohols and esters. rsc.org A racemic mixture of a hydroxylated derivative of the title compound could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. nih.gov

Dynamic kinetic resolution (DKR) is an even more powerful technique where the slower-reacting enantiomer is continuously racemized in situ. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org This can be achieved by combining an enzymatic resolution with a compatible chemical or enzymatic racemization catalyst. nih.gov

Table 2: Enzymes in Asymmetric Synthesis

Enzyme Class Reaction Type Substrate Example
Lipases Hydrolysis, Esterification, Transesterification Racemic alcohols, esters
Ketoreductases Reduction Prochiral ketones

Functionalization at the Cyclopentanone (B42830) Ring

The cyclopentanone ring of this compound offers several sites for further chemical modification. These modifications can lead to a diverse range of derivatives with potentially new properties and applications.

α-Functionalization of the Cyclopentanone Ketone

The α-position of the cyclopentanone ketone is a primary site for functionalization due to the acidity of the α-protons. Deprotonation with a suitable base generates an enolate, which can then react with various electrophiles.

Asymmetric α-functionalization can be achieved using organocatalytic methods. mdpi.comnih.gov For example, the α-chlorination of cyclic β-ketoesters can be catalyzed by chiral aminobenzimidazole derivatives, although enantioselectivities can vary. mdpi.com This introduces a halogen atom that can serve as a handle for further transformations, such as cross-coupling reactions.

The direct introduction of other functional groups, such as aryl groups, can be accomplished through palladium-catalyzed C-H activation, directed by a nearby functional group like a carboxylic acid. nih.gov While the title compound is an ester, hydrolysis to the corresponding carboxylic acid could enable such a transformation, leading to the diastereoselective installation of a substituent at the γ-position relative to the directing group. nih.gov

Ring Expansion and Contraction Methodologies

The cyclopentanone ring can be modified through ring expansion or contraction reactions, providing access to different carbocyclic frameworks. wikipedia.orgresearchgate.net

Ring Expansion: Ring expansion reactions can convert the five-membered cyclopentanone ring into a six-membered cyclohexanone (B45756) ring or larger rings. lookchem.comresearchgate.net One common method is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a cyclic ketone with a diazomethane (B1218177) derivative to form an intermediate that rearranges to a ring-expanded ketone. Another approach involves the acid-catalyzed rearrangement of isopropenylcyclobutanols to yield 2,2-dimethylcyclopentanones, showcasing a one-carbon ring expansion. researchgate.net Rhodium-catalyzed ring expansion of cyclobutenones provides a route to cyclopentenones through C-C bond cleavage. rsc.org

Ring Contraction: Ring contraction methodologies can transform the cyclopentanone into a cyclobutane (B1203170) derivative. wikipedia.orgresearchgate.net The Favorskii rearrangement is a classic example, where an α-halo ketone is treated with a base to yield a rearranged carboxylic acid derivative with a smaller ring. researchgate.net This reaction proceeds through a cyclopropanone (B1606653) intermediate. Another method involves the Wolff rearrangement of an α-diazoketone, which can be generated from the corresponding ketone. wikipedia.org This reaction leads to the formation of a ketene (B1206846) that can be trapped with a nucleophile, resulting in a ring-contracted product. wikipedia.org

Table 3: Chemical Compound Names

Compound Name
This compound
Evans' Oxazolidinones
Camphorsultam
(S)-proline
(R)-proline
Pseudoephedrine
8-phenylmenthol
trans-2-phenyl-1-cyclohexanol

Modifications at the Ethyl Ester Moiety

The ethyl ester group in this compound is a key handle for synthetic manipulation. However, the presence of two other carbonyl groups—the butanoate ketone and the cyclopentanone ketone—necessitates a high degree of chemoselectivity in any transformation targeting the ester. The development of selective reagents and reaction conditions is therefore paramount to avoid undesired side reactions.

Selective Reduction:

The selective reduction of the ethyl ester in this compound to the corresponding primary alcohol, 3-hydroxy-2-(2-oxocyclopentyl)butan-1-ol, presents a significant challenge due to the comparable reactivity of the two ketone functionalities towards many reducing agents. Standard, powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce all three carbonyl groups non-selectively.

A common strategy to achieve selective ester reduction in the presence of ketones involves the use of protecting groups. The ketone carbonyls can be selectively protected as acetals (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst), which are stable to hydride-based reducing agents. Following protection, the unmasked ester can be reduced with a strong reducing agent. Subsequent deprotection of the acetal (B89532) under acidic conditions would then regenerate the ketone functionalities, yielding the desired product.

Alternatively, certain milder reducing agents might exhibit some degree of selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is generally known to reduce ketones and aldehydes much faster than esters. However, achieving complete selectivity can be difficult and often requires careful control of reaction conditions such as temperature and solvent. In some cases, modified borohydride reagents can offer enhanced selectivity.

StrategyReagents and ConditionsExpected OutcomeKey Considerations
Protection-Reduction-Deprotection1. Ethylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark trap 2. LiAlH₄ in THF, followed by aqueous workup 3. Aqueous acid (e.g., HCl)Selective formation of 3-hydroxy-2-(2-oxocyclopentyl)butan-1-olMulti-step process; optimization of protection and deprotection steps is crucial to maximize yield.
Selective Reduction (Attempted)NaBH₄ in a protic solvent (e.g., ethanol) at low temperaturePotential for some selectivity, but may result in a mixture of products including reduction of one or both ketones.Lower reactivity of esters towards NaBH₄ compared to ketones forms the basis of this approach.

Oxidation Pathways:

The direct oxidation of the ethyl ester moiety in this compound is not a straightforward transformation. The ester group itself is at a high oxidation state and is generally resistant to further oxidation under standard conditions. The ethyl group could theoretically be oxidized, but this would require harsh conditions that would likely lead to the degradation of the rest of the molecule, particularly given the presence of the reactive ketone and β-keto ester functionalities. Therefore, direct oxidation of the ethyl ester is not a common or synthetically useful pathway for this class of compounds.

Amidation:

The conversion of the ethyl ester to an amide derivative, yielding N-substituted 3-oxo-2-(2-oxocyclopentyl)butanamides, can be achieved through direct amidation. This reaction typically involves heating the ester with an amine. However, to avoid potential side reactions such as condensation at the ketone positions, catalyzed methods at lower temperatures are preferable. Lewis acid or base catalysis can facilitate the nucleophilic attack of the amine on the ester carbonyl. Recent advances have also demonstrated the use of transition metal catalysts, such as those based on nickel, for the direct amidation of β-keto esters with a broad range of amines under relatively mild conditions.

MethodReagents and ConditionsProductAdvantages
Thermal AmidationPrimary or secondary amine, heatN-substituted 3-oxo-2-(2-oxocyclopentyl)butanamideSimple, no catalyst required.
Catalytic AmidationAmine, Lewis acid (e.g., Ti(OiPr)₄) or a transition metal catalyst (e.g., Nickel-based)N-substituted 3-oxo-2-(2-oxocyclopentyl)butanamideMilder reaction conditions, potentially higher selectivity and yields.

Hydrolysis for Carboxylic Acid Derivatives:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-oxo-2-(2-oxocyclopentyl)butanoic acid, is a fundamental transformation. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process and requires a large excess of water to drive the reaction to completion.

A critical consideration for the hydrolysis of β-keto esters is the stability of the resulting β-keto acid. These compounds are prone to decarboxylation (loss of CO₂) upon heating, which would lead to the formation of 2-(2-oxocyclopentyl)propan-1-one. Therefore, the hydrolysis and subsequent workup must be conducted under mild conditions, typically at low temperatures, to isolate the desired carboxylic acid derivative.

Hydrolysis TypeReagents and ConditionsIntermediate ProductFinal Product (after acidification)Key Considerations
Basic Hydrolysis (Saponification)1. Aqueous NaOH or KOH, gentle heating 2. Cold aqueous acid (e.g., HCl)Sodium or potassium 3-oxo-2-(2-oxocyclopentyl)butanoate3-oxo-2-(2-oxocyclopentyl)butanoic acidIrreversible reaction; care must be taken during acidification to avoid decarboxylation.
Acid-Catalyzed HydrolysisAqueous acid (e.g., H₂SO₄), excess water-3-oxo-2-(2-oxocyclopentyl)butanoic acidReversible reaction; requires a large excess of water. Decarboxylation can be a significant side reaction if heated.

Theoretical and Computational Studies on Ethyl 3 Oxo 2 2 Oxocyclopentyl Butanoate

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of Ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate, arising from several rotatable single bonds, results in a complex potential energy surface with numerous possible conformations. Understanding the energetically favorable conformers is crucial for predicting the molecule's behavior.

Computational methods, such as Density Functional Theory (DFT), are employed to identify the stable conformers of this compound. nih.gov A conformational analysis would typically involve a systematic search of the potential energy surface by rotating the key dihedral angles, followed by geometry optimization of the resulting structures to locate the energy minima.

The primary sources of conformational isomerism in this molecule include the orientation of the ethyl ester group, the relative positioning of the acetyl and cyclopentanone (B42830) moieties around the central Cα-Cβ bond, and the puckering of the cyclopentanone ring. It is expected that the most stable conformers will be those that minimize steric hindrance and maximize favorable intramolecular interactions. For instance, the molecule can exist in both keto and enol tautomeric forms, with the enol form being stabilized by an intramolecular hydrogen bond. semanticscholar.org

Molecular dynamics simulations can provide further insights into the dynamic behavior of these conformers at finite temperatures, showing the transitions between different stable states and the flexibility of the molecule over time.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar β-dicarbonyl compounds.

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Keto-1 (anti)Extended anti-periplanar arrangement of the two carbonyl groups.0.00O=C-Cα-C=O: ~180°
Keto-2 (gauche)Gauche arrangement of the two carbonyl groups.1.5O=C-Cα-C=O: ~60°
Enol-1 (cis)Cis-enol form with intramolecular hydrogen bond.-2.5-

The structure and reactivity of this compound are significantly influenced by intramolecular interactions and stereoelectronic effects. In its enol form, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring-like structure. This interaction is a key factor in the tautomeric equilibrium of β-keto esters. semanticscholar.org

Stereoelectronic effects, such as hyperconjugation, also play a role. For example, the alignment of the C-H or C-C bonds with the π-systems of the carbonyl groups can affect the stability of certain conformations. These effects can be analyzed using Natural Bond Orbital (NBO) analysis, which provides information about orbital interactions and charge delocalization within the molecule.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are invaluable for predicting the reactivity of this compound, offering insights into reaction pathways and the energies of transition states. rsc.org

A key reaction of β-keto esters is the alkylation at the α-carbon. nih.govrsc.org Computational methods can be used to model the reaction pathway of, for example, the deprotonation of the α-carbon to form an enolate, followed by its reaction with an electrophile. By locating the transition state structure for the nucleophilic attack of the enolate on the electrophile and calculating its energy, the activation energy and the reaction rate can be estimated.

The geometry of the transition state provides crucial information about the stereochemical outcome of the reaction. For instance, in asymmetric alkylation reactions, computational analysis of the transition states involving a chiral catalyst can explain and predict the observed enantioselectivity. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for the Alkylation of this compound Enolate This table presents hypothetical data for illustrative purposes.

ElectrophileReaction TypeCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Methyl IodideC-alkylation15.2-10.5
Acetyl ChlorideC-acylation12.8-15.2
Methyl IodideO-alkylation18.5-5.1

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. taylorandfrancis.comwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, the most relevant nucleophilic species is its enolate.

The HOMO of the enolate is a π-type orbital with significant electron density on both the α-carbon and the oxygen atom of the enolate. libretexts.org The relative sizes of the orbital lobes on the carbon and oxygen atoms can be used to predict the regioselectivity of its reactions with electrophiles (C-alkylation vs. O-alkylation). libretexts.orgyoutube.com The LUMO of the molecule, on the other hand, is primarily located on the carbonyl carbons, indicating their susceptibility to nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound Enolate This table presents hypothetical data for illustrative purposes.

OrbitalEnergy (eV)Major Atomic Contributions
HOMO-2.5Cα (45%), O-enolate (35%), Cβ (15%)
LUMO1.8C=O (acetyl, 40%), C=O (ester, 30%), C=O (cyclopentanone, 25%)

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, this could include elucidating the stepwise versus concerted nature of certain reactions, identifying key intermediates, and understanding the role of solvents and catalysts.

For instance, in a base-catalyzed intramolecular aldol (B89426) reaction, computational modeling could map out the entire reaction coordinate, from the initial deprotonation to the formation of the cyclic product. This would involve locating all intermediates and transition states, and calculating their relative energies. Such studies can reveal the rate-determining step of the reaction and provide a rationale for the observed product distribution. nih.gov

By combining different computational techniques, a comprehensive theoretical understanding of the structure, dynamics, and reactivity of this compound can be achieved, guiding experimental work and enabling the rational design of new synthetic methodologies.

Elucidation of Rate-Determining Steps

There are no specific computational or experimental studies in the reviewed literature that identify or analyze the rate-determining step for reactions directly involving this compound. The synthesis of this compound would likely proceed via a Michael addition of ethyl acetoacetate (B1235776) to cyclopentenone. In such reactions, the rate-determining step can vary depending on the specific reactants, catalysts, and reaction conditions. Generally, in Michael additions, either the initial nucleophilic attack of the enolate onto the α,β-unsaturated system or the subsequent protonation steps can be rate-limiting.

Without dedicated kinetic studies or computational modeling of the reaction energy profile for the formation of this compound, any statement on the rate-determining step would be speculative. Such an analysis would typically involve methods like Density Functional Theory (DFT) to calculate the transition state energies for each step of the reaction mechanism. The step with the highest energy barrier would be identified as the rate-determining step.

Table 1: Hypothetical Energy Barriers for Reaction Steps in the Formation of this compound

Reaction StepHypothetical Energy Barrier (kcal/mol)
Enolate FormationData Not Available
Nucleophilic AttackData Not Available
Proton TransferData Not Available

This table is for illustrative purposes only, as no published data is available for this specific compound.

Prediction of Regioselectivity and Stereoselectivity

Similarly, the scientific literature lacks specific theoretical studies on the prediction of regioselectivity and stereoselectivity for reactions involving this compound. The molecule itself possesses two stereocenters, meaning it can exist as multiple stereoisomers. The formation of these stereoisomers during its synthesis is a critical aspect of its chemistry.

Computational chemistry offers powerful tools to predict the stereochemical outcome of reactions. By modeling the transition states leading to different stereoisomers, the relative energy barriers can be calculated. The transition state with the lower energy barrier would correspond to the major product, thus predicting the stereoselectivity of the reaction. These calculations would also be invaluable in understanding the influence of various catalysts, particularly chiral catalysts, on the stereochemical outcome.

In the absence of such studies for this compound, it is not possible to provide data-backed predictions on its regioselectivity or stereoselectivity in subsequent reactions or to detail the factors that would control these outcomes.

Table 2: Predicted Diastereomeric Ratio for the Formation of this compound

StereoisomerPredicted Relative Energy (kcal/mol)Predicted Product Ratio
(2R, 1'R)Data Not AvailableData Not Available
(2S, 1'S)Data Not AvailableData Not Available
(2R, 1'S)Data Not AvailableData Not Available
(2S, 1'R)Data Not AvailableData Not Available

This table is for illustrative purposes only, as no published data is available for this specific compound.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of structurally complex molecules like ethyl 3-oxo-2-(2-oxocyclopentyl)butanoate traditionally relies on stoichiometric reagents and often requires harsh reaction conditions. Future research will likely focus on the development of novel catalytic systems to improve the efficiency and sustainability of its synthesis. Key areas of investigation will include asymmetric catalysis to control the stereochemistry of the two chiral centers present in the molecule.

One promising avenue is the use of transition metal catalysts, such as those based on ruthenium, iridium, or palladium, for the asymmetric hydrogenation of β-keto esters. researchgate.netrsc.orgrsc.orgacs.orgacs.org These catalysts, often paired with chiral ligands, can afford high enantioselectivities and diastereoselectivities. researchgate.netacs.org A hybrid system of palladium and ruthenium complexes has shown promise in the asymmetric dehydrative condensation of allylic alcohols with β-keto esters, a methodology that could be adapted for the synthesis of precursors to the target molecule. nih.gov

Organocatalysis presents another sustainable alternative to metal-based catalysts. The enantioselective Michael addition reaction is a powerful tool for the construction of the 2-oxocyclopentyl moiety. acs.orgresearchgate.netbeilstein-journals.orgacs.orgnih.gov Chiral amines and imidazolidinones have been successfully employed as organocatalysts in the Michael addition of aldehydes to enones, which could be a key step in a convergent synthesis of this compound. acs.orgnih.gov

Catalyst TypePotential Application in SynthesisAnticipated Advantages
Chiral Ruthenium ComplexesAsymmetric hydrogenation of the β-keto groupHigh enantioselectivity, broad substrate scope
Chiral Iridium ComplexesAsymmetric hydrogenation of β-keto estersExcellent enantioselectivities under mild conditions researchgate.net
Palladium/Ruthenium Hybrid SystemsStereodivergent allylation of β-keto ester precursorsControl over multiple stereocenters nih.gov
Chiral Amines/ImidazolidinonesOrganocatalytic Michael addition for cyclopentanone (B42830) ring formationMetal-free, environmentally benign, high enantioselectivity acs.org

Exploration of Bio-Catalytic and Chemo-Enzymatic Routes

Biocatalysis offers a green and highly selective approach to organic synthesis. Enzymes such as lipases, reductases, and dehydrogenases can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govnih.govnih.govscielo.brresearchgate.net

Lipases are widely used for the synthesis of esters through esterification and transesterification reactions. nih.govnih.govscielo.brresearchgate.netmdpi.com A lipase-catalyzed approach could be envisioned for the final esterification step in the synthesis of this compound, potentially avoiding the need for harsh acidic or basic conditions. scielo.br

The reduction of the two ketone functionalities in the molecule or its precursors could be achieved with high stereoselectivity using ketoreductases or whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae). acs.orgresearchgate.nettandfonline.com Numerous studies have demonstrated the successful asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess using various yeast strains and isolated enzymes. nih.govacs.orgresearchgate.nettandfonline.com

A chemo-enzymatic strategy, which combines the advantages of both chemical and biological catalysis, could be particularly powerful. nih.govrsc.org For instance, a chemical route could be used to construct the carbon skeleton, followed by an enzymatic reduction to set the desired stereochemistry.

Enzyme ClassPotential ReactionKey Benefits
LipasesEsterification/Transesterification to form the ethyl esterMild reaction conditions, high chemoselectivity scielo.br
Ketoreductases/DehydrogenasesAsymmetric reduction of ketone groupsHigh enantioselectivity and diastereoselectivity nih.gov
Baker's Yeast (Whole-cell)Stereoselective reduction of precursor ketonesInexpensive, readily available, established methodology researchgate.nettandfonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering enhanced safety, reproducibility, and scalability. sigmaaldrich.comchemspeed.comdrugtargetreview.comchemistryworld.comillinois.edu The integration of these technologies into the synthesis of this compound could offer significant advantages.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivities, as well as safer handling of hazardous reagents and intermediates. The biocatalytic reduction of keto esters has been successfully implemented in continuous flow systems, demonstrating the feasibility of this approach for industrial-scale production. thieme-connect.com

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in parallel with minimal human intervention. sigmaaldrich.comchemspeed.comdrugtargetreview.comchemistryworld.comillinois.edu Such platforms could be employed to rapidly screen different catalysts, solvents, and other reaction parameters for the key steps in the synthesis of this compound.

Computational Design of New Reactivity and Selectivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of organic reactions. nih.govresearchgate.netcomporgchem.comresearchgate.netrsc.orgrsc.org Future research on this compound will undoubtedly leverage computational methods to design more efficient and selective synthetic routes.

DFT calculations can be used to model reaction mechanisms, elucidate the structures of transition states, and predict the stereochemical outcome of reactions. comporgchem.comresearchgate.net This is particularly relevant for the organocatalytic Michael addition step, where understanding the interactions between the catalyst, substrate, and nucleophile is crucial for achieving high enantioselectivity. comporgchem.com Computational studies can also aid in the design of new catalysts with improved activity and selectivity.

Furthermore, computational tools can be used to predict the reactivity of the different functional groups within the target molecule, guiding its application as a synthetic scaffold. nih.govresearchgate.net Analysis of local reactivity descriptors can help in predicting the most likely sites for nucleophilic or electrophilic attack. rsc.org

Unexplored Applications as a Versatile Synthetic Scaffold

The true potential of this compound lies in its utility as a versatile synthetic scaffold for the construction of more complex molecules. Both the β-keto ester and the functionalized cyclopentanone moieties are valuable building blocks in medicinal chemistry and natural product synthesis. researchgate.netuwindsor.caresearchgate.netbeilstein-journals.orgresearchgate.netresearchgate.netacs.orgrsc.orgnih.gov

The β-keto ester functionality can be readily transformed into a variety of heterocyclic systems, such as pyrazoles, pyrimidines, and furans, which are common motifs in pharmaceuticals. uwindsor.canih.gov The presence of multiple reactive sites allows for a range of chemical manipulations, including alkylations, acylations, and condensations. researchgate.netresearchgate.net

The cyclopentanone ring, adorned with multiple functional groups and stereocenters, is a common feature in many natural products with interesting biological activities. The strategic manipulation of the functional groups on the cyclopentane (B165970) ring could provide access to a library of novel compounds for biological screening. The synthesis of functionalized cyclopentanones via cascade reactions is an active area of research. nih.govacs.orgrsc.org

Structural MotifPotential Synthetic TransformationsTarget Molecular Classes
β-Keto EsterCondensation with hydrazines, ureas, etc.Pyrazolones, pyrimidines, and other heterocycles uwindsor.canih.gov
DecarboxylationSubstituted cyclopentanones
2-OxocyclopentylAldol (B89426) condensation, Wittig reactionFused-ring systems, complex natural product analogues
Baeyer-Villiger oxidationLactones

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents side reactions
SolventAnhydrous THFEnhances solubility
CatalystZnCl₂ (0.1 equiv)Increases rate by 40%

Basic: Which spectroscopic techniques are prioritized for structural elucidation, and what key features distinguish this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for δ 4.1–4.3 ppm (ethyl ester quartet) and δ 2.5–3.2 ppm (cyclopentyl ketone protons). Spin-spin coupling in the cyclopentyl ring (J = 6–8 Hz) confirms stereochemistry .
    • ¹³C NMR: Peaks at δ 208–210 ppm (ketone carbonyl) and δ 170–172 ppm (ester carbonyl) .
  • X-ray Crystallography: Resolves disorder in the ethoxy group (occupancy ratio 0.64:0.36) and intramolecular N–H⋯O hydrogen bonds (S(6) ring motif) .
  • IR Spectroscopy: Strong absorption at 1710–1740 cm⁻¹ (C=O stretching of ester and ketone groups) .

Q. Table 2: Spectral Signatures

TechniqueKey Peaks/FeaturesStructural Insight
¹H NMRδ 4.2 (q, J=7.1 Hz)Ethyl ester group confirmation
X-rayβ = 91.24°, a=8.4375 ÅMonoclinic packing (P2₁/c)

Advanced: How can contradictions in reported biological activities of analogs be resolved?

Methodological Answer:
Discrepancies often arise from substituent positioning (e.g., trifluoromethyl vs. chloro groups) or assay conditions (e.g., cell line variability). Strategies include:

  • Comparative SAR Studies: Synthesize analogs with systematic substituent variations (e.g., 3,4,5-trimethoxy vs. 2,4,5-trichloro phenyl) to isolate electronic effects .
  • Dose-Response Analysis: Use IC₅₀ values across multiple assays (e.g., anti-proliferative vs. antimicrobial) to assess specificity .

Q. Table 3: Analog Activity Comparison

Analog SubstituentBioactivity (IC₅₀, μM)Key Interaction
3,4,5-Trimethoxy phenyl12.3 (Anticancer)π-π stacking with DNA
2,4,5-Trichloro phenyl45.7 (Antimicrobial)Hydrophobic binding

Advanced: What strategies control diastereoselectivity in derivatives of this compound?

Methodological Answer:
Diastereoselectivity is achieved via:

  • Chiral Auxiliaries: Use (R)-BINOL-based catalysts to induce axial chirality during cyclopentyl ring formation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring syn over anti addition (3:1 dr) .
  • Temperature Gradients: Lower temps (−20°C) reduce kinetic competition, enhancing selectivity for thermodynamically stable diastereomers .

Advanced: How do crystal packing interactions influence physicochemical properties?

Methodological Answer:
X-ray studies reveal:

  • Intermolecular Interactions: C–H⋯O hydrogen bonds form inversion dimers (R₂²(16) loops), increasing melting point (217–219°C) .
  • π-π Stacking: Between phenyl and cyclopentyl rings (3.8 Å spacing), enhancing solubility in aromatic solvents .
  • Disorder Management: Ethyl group disorder (refined occupancy 0.64:0.36) necessitates low-temperature (100 K) data collection for accurate refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.